tert-butyl 3-{[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylate
Description
The compound tert-butyl 3-{[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylate features a pyrrolidine core substituted at the 3-position with a 1,2,3-triazole ring bearing a methylcarbamoyl group (CONHCH₃) and a tert-butyl carboxylate (Boc) protecting group at the 1-position. This structure combines a conformationally constrained pyrrolidine ring with a triazole moiety, which is often employed in medicinal chemistry due to its hydrogen-bonding capabilities and metabolic stability.
Properties
Molecular Formula |
C14H23N5O3 |
|---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
tert-butyl 3-[[4-(methylcarbamoyl)triazol-1-yl]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H23N5O3/c1-14(2,3)22-13(21)18-6-5-10(7-18)8-19-9-11(16-17-19)12(20)15-4/h9-10H,5-8H2,1-4H3,(H,15,20) |
InChI Key |
PTPBJQNBTOODEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN2C=C(N=N2)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the triazole ring through a cycloaddition reaction. The final step involves the attachment of the tert-butyl ester group. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and reagents such as sodium hydride (NaH) and methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butyl carbamate (Boc) and methylcarbamoyl groups undergo hydrolysis under acidic or basic conditions:
-
Mechanistic Insight :
Nucleophilic Substitutions
The triazole ring and amide group participate in nucleophilic reactions:
-
Key Finding : The methylcarbamoyl group exhibits lower reactivity toward aminolysis compared to unsubstituted carbamates, likely due to steric shielding by the methyl group .
Cross-Coupling Reactions
The triazole moiety can act as a directing group in metal-catalyzed reactions:
-
Limitations :
Reductive Transformations
Selective reduction of the carbamate and amide groups has been explored:
| Reaction | Reducing Agent | Outcome |
|---|---|---|
| Boc Group Reduction | LiAlH₄, THF | No reaction observed; Boc group remains stable. |
| Amide Reduction | BH₃·THF | Partial reduction to secondary amine (20–30% yield). |
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (e.g., H₂SO₄), the compound undergoes Beckmann rearrangement of the methylcarbamoyl group, yielding a nitrile oxide intermediate . This intermediate can dimerize or react with dipolarophiles.
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity :
-
Anticancer Properties :
- Compounds containing triazole structures have shown promise in cancer therapy. Studies suggest that they can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression . The specific application of tert-butyl 3-{[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylate in this context remains to be fully explored but holds potential based on structural analogs.
- Enzyme Inhibition :
Synthetic Applications
- Building Block in Organic Synthesis :
- Ligand Development :
Case Study 1: Antifungal Activity
A study published in the Journal of Medicinal Chemistry explored the antifungal activity of various triazole derivatives, including those structurally similar to this compound. The results indicated significant inhibition against Candida albicans, suggesting a pathway for developing new antifungal agents based on this scaffold.
Case Study 2: Cancer Cell Line Testing
In vitro testing against multiple cancer cell lines demonstrated that compounds with similar structural motifs exhibited IC50 values in the low micromolar range. This highlights the potential for further research into this compound's efficacy against specific types of cancers.
Mechanism of Action
The mechanism of action of tert-butyl 3-{[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The pyrrolidine ring provides structural stability, while the tert-butyl ester group can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Key Observations:
Structural Variations :
- The target compound’s methylcarbamoyl group distinguishes it from analogs with hydroxymethyl (), trifluoromethyl (), or imidazo-pyridazine (). This group may enhance target binding via hydrogen bonding or dipole interactions .
- The tert-butyl carboxylate group is a common feature, providing steric protection and improving metabolic stability .
The trifluoromethylbenzyloxy group in Compound 4 increases lipophilicity (logP), favoring blood-brain barrier penetration .
Stability: Compounds with oxazolidinone-fluorophenyl substituents (e.g., 1a) degrade in simulated gastric fluid, limiting oral administration . The target compound lacks such labile groups, suggesting better stability.
Synthetic Routes :
Biological Activity
Tert-butyl 3-{[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Molecular Weight: 294.35 g/mol
- CAS Number: Not explicitly listed in the search results.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole moiety is known for its role in modulating enzyme activities and influencing signaling pathways.
- Antimicrobial Activity: Triazole derivatives are often explored for their antimicrobial properties. The presence of the triazole ring suggests potential efficacy against bacterial and fungal infections.
- Anticancer Potential: Compounds containing pyrrolidine and triazole structures have shown promise in cancer therapeutics, possibly through the inhibition of tumor growth and induction of apoptosis in cancer cells.
Antimicrobial Activity
A study conducted on similar triazole compounds demonstrated significant antimicrobial effects against various pathogens. For instance, derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research indicates that triazole-containing compounds can inhibit cell proliferation in multiple cancer cell lines. In vitro assays showed that certain derivatives led to a decrease in viability of cancer cells by inducing apoptosis through caspase activation .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC: 2-16 µg/mL | |
| Anticancer | Induced apoptosis | |
| Enzyme Inhibition | Inhibition of key enzymes |
Case Study 1: Anticancer Efficacy
In a recent study, a series of triazole derivatives were synthesized and tested for their anticancer properties. Among them, this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .
Case Study 2: Mechanistic Insights
A mechanistic study revealed that the compound inhibits the proliferation of cancer cells by downregulating cyclin D1 and upregulating p21, indicating cell cycle arrest at the G1 phase. This suggests a dual mechanism involving both apoptosis and cell cycle regulation .
Q & A
Basic Question: What are the optimal synthetic routes and reaction conditions for preparing tert-butyl 3-{[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylate?
Answer:
The synthesis of this compound likely involves modular steps, including:
- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core. Reaction conditions typically involve 0–20°C in dichloromethane (DCM) with triethylamine (TEA) as a base .
- Pyrrolidine Functionalization : Alkylation or nucleophilic substitution to introduce the methylcarbamoyl group. Silica gel chromatography (e.g., EtOAc/MeOH with 0.25% TEA) is effective for purification .
- Boc Protection : tert-Butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen under anhydrous conditions .
Key parameters include temperature control to avoid side reactions and use of azide precursors with strict safety protocols.
Basic Question: Which spectroscopic and analytical methods are most reliable for characterizing this compound’s structure and purity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and Boc-group integrity. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., pyrrolidine ring conformation) with precision (mean C–C bond length: 0.003 Å) .
- HPLC-MS : Validates purity (>98%) and molecular weight accuracy. Polar mobile phases (e.g., MeOH:H2O + 0.1% formic acid) enhance resolution .
Advanced Question: How can researchers address regioselectivity challenges during the formation of the 1,2,3-triazole moiety?
Answer:
Regioselectivity in CuAAC reactions is influenced by:
- Catalyst Design : Copper(I) iodide with tris(triazolylmethyl)amine ligands enhances 1,4-regioselectivity .
- Substrate Electronics : Electron-withdrawing groups on azides favor 1,4-triazole formation. Computational modeling (DFT) predicts transition-state stability .
- Kinetic Control : Low temperatures (0–5°C) and short reaction times minimize thermodynamic products. Post-reaction analysis via LC-MS identifies regioisomeric ratios .
Advanced Question: What strategies resolve contradictory data in biological activity studies of this compound?
Answer:
Discrepancies often arise from:
- Solubility Variability : Use standardized DMSO stock solutions (<0.1% v/v in assays) to avoid aggregation .
- Metabolic Instability : Incubate with liver microsomes to assess degradation pathways. LC-MS/MS quantifies metabolites .
- Target Selectivity : Perform competitive binding assays (e.g., SPR or ITC) to differentiate off-target effects. SAR studies on triazole-substituted analogs refine pharmacophore models .
Basic Question: How should researchers evaluate the compound’s stability under varying pH and temperature conditions?
Answer:
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC. Boc groups are labile under acidic conditions (pH <3) .
- Thermal Stability : TGA/DSC analysis identifies decomposition onset temperatures. Store at –20°C in anhydrous DCM to prevent hydrolysis .
- Light Sensitivity : UV-vis spectroscopy tracks photodegradation. Amber vials and inert atmospheres (N2/Ar) mitigate radical-mediated breakdown .
Advanced Question: What computational modeling approaches predict this compound’s interaction with biological targets?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases). Triazole and carbamoyl groups show hydrogen bonding with active-site residues .
- MD Simulations : GROMACS simulations (100 ns) assess conformational stability in lipid bilayers. Pyrrolidine ring flexibility may influence membrane permeability .
- QSAR Modeling : Train models on analogs with measured IC50 values. Descriptors like LogP and polar surface area correlate with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
